molecular formula C13H21N B1295431 4-Heptylaniline CAS No. 37529-27-4

4-Heptylaniline

Cat. No.: B1295431
CAS No.: 37529-27-4
M. Wt: 191.31 g/mol
InChI Key: BNEWZYZRLNNWNR-UHFFFAOYSA-N
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Description

4-Heptylaniline, also known as 4-n-Heptylaniline, is an organic compound with the molecular formula C13H21N. It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a heptyl group. This compound is typically a colorless to yellow liquid and is known for its applications in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Heptylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with heptyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{C}7\text{H}{15}\text{Br} \rightarrow \text{C}_6\text{H}_4(\text{C}7\text{H}{15})\text{NH}_2 + \text{HBr} ]

Industrial Production Methods: In industrial settings, this compound can be produced by the catalytic hydrogenation of 4-nitroheptane. This process involves the reduction of the nitro group to an amine group using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions: 4-Heptylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form heptyl-substituted cyclohexylamines.

    Substitution: It can undergo electrophilic substitution reactions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones

    Reduction: Heptyl-substituted cyclohexylamines

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

4-Heptylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Heptylaniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The heptyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level.

Comparison with Similar Compounds

  • 4-Butylaniline
  • 4-Pentylaniline
  • 4-Octylaniline

Comparison: 4-Heptylaniline is unique due to its specific heptyl substitution, which imparts distinct physical and chemical properties compared to its shorter or longer alkyl chain analogs. For instance, this compound has a higher boiling point and greater lipophilicity than 4-Butylaniline and 4-Pentylaniline, making it more suitable for certain applications .

Properties

IUPAC Name

4-heptylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11H,2-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEWZYZRLNNWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190970
Record name p-Heptylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37529-27-4
Record name p-Heptylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037529274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Heptylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Heptylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-heptylaniline in liquid crystal research?

A1: this compound is not studied in isolation but serves as a building block for various liquid crystal compounds. In particular, derivatives like 4-pentyloxybenzylidene-4'-heptylaniline (5O.7) are extensively investigated for their liquid crystalline behavior. [, , , , , , ] These compounds exhibit a rich polymorphism, transitioning through different smectic phases (A, B, C, G) before reaching the nematic and isotropic states. [, , , , , ] Understanding these phase transitions and the molecular dynamics within each phase is crucial for developing new liquid crystal materials.

Q2: How does the structure of this compound derivatives influence their liquid crystalline properties?

A2: The molecular structure of this compound derivatives plays a significant role in their liquid crystalline behavior. Studies on 5O.7 using deuterium NMR revealed that the internal rotation of the aniline ring, the overall molecular reorientation, and the presence of flexible chains all contribute to the type and stability of the liquid crystalline phases formed. [, , ] For example, the long alkyl chain (heptyl) contributes to the molecule's overall anisotropy and influences its packing within different smectic layers. [, ] Modifications to the core structure or the length of the alkyl chains can lead to changes in the phase transition temperatures and the types of phases observed. [, ]

Q3: What techniques are used to study the molecular dynamics of this compound-based liquid crystals?

A3: Several techniques are employed to probe the molecular dynamics of these liquid crystals. Deuterium NMR spectroscopy, particularly relaxation measurements, is invaluable for studying molecular reorientation, internal rotations (like those of the aniline ring in 5O.7), and director fluctuations within different phases. [, , ] Additionally, optical polarization microscopy (OPM) is used to visually observe the different liquid crystalline textures and transitions. [] X-ray diffraction can provide information about molecular packing within the various phases. []

Q4: What are the limitations of using this compound-based liquid crystals?

A5: One limitation of this compound-based liquid crystals, like many other liquid crystals, is their sensitivity to temperature. The existence and stability of different phases are highly dependent on temperature, which can restrict their application range. [, , ] Additionally, their synthesis and purification can be complex, and large-scale production can be challenging. Further research is needed to optimize their synthesis and discover derivatives with improved properties for specific applications.

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